Cas no 647853-23-4 (3-Methyl-5,7-dinitro-1H-indazole)
3-Methyl-5,7-dinitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-5,7-dinitro-1H-indazole
- 1H-Indazole, 3-methyl-5,7-dinitro-
- 3-methyl-5,7-dinitro-2H-indazole
- DTXSID10463389
- AKOS016010244
- XAB85323
- AB44165
- W17354
- AS-61060
- AKOS037645492
- 647853-23-4
-
- MDL: MFCD08236847
- Inchi: 1S/C8H6N4O4/c1-4-6-2-5(11(13)14)3-7(12(15)16)8(6)10-9-4/h2-3H,1H3,(H,9,10)
- InChI Key: QDAOOFJLFDRTDZ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC(=CC2=C(C)NN=C21)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 222.03900
- Monoisotopic Mass: 222.03890469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 120Ų
Experimental Properties
- PSA: 120.32000
- LogP: 2.73410
3-Methyl-5,7-dinitro-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methyl-5,7-dinitro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D766527-1g |
3-METHYL-5,7-DINITRO-1H-INDAZOLE |
647853-23-4 | 95% | 1g |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y0988458-1g |
3-Methyl-5,7-dinitro-1H-indazole |
647853-23-4 | 95% | 1g |
$700 | 2024-08-02 | |
| 1PlusChem | 1P00ECEU-1g |
3-METHYL-5,7-DINITRO-1H-INDAZOLE |
647853-23-4 | 95% | 1g |
$315.00 | 2023-12-16 | |
| Aaron | AR00ECN6-100mg |
3-METHYL-5,7-DINITRO-1H-INDAZOLE |
647853-23-4 | 95% | 100mg |
$46.00 | 2023-12-13 | |
| Aaron | AR00ECN6-250mg |
3-METHYL-5,7-DINITRO-1H-INDAZOLE |
647853-23-4 | 95% | 250mg |
$80.00 | 2023-12-13 | |
| Aaron | AR00ECN6-500mg |
3-METHYL-5,7-DINITRO-1H-INDAZOLE |
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$110.00 | 2023-12-13 | |
| Aaron | AR00ECN6-1g |
3-METHYL-5,7-DINITRO-1H-INDAZOLE |
647853-23-4 | 95% | 1g |
$154.00 | 2023-12-13 | |
| Aaron | AR00ECN6-2g |
3-METHYL-5,7-DINITRO-1H-INDAZOLE |
647853-23-4 | 95% | 2g |
$281.00 | 2023-12-13 | |
| A2B Chem LLC | AG68470-250mg |
3-METHYL-5,7-DINITRO-1H-INDAZOLE |
647853-23-4 | 95% | 250mg |
$303.00 | 2024-04-19 | |
| A2B Chem LLC | AG68470-1g |
3-METHYL-5,7-DINITRO-1H-INDAZOLE |
647853-23-4 | 95% | 1g |
$312.00 | 2023-12-30 |
3-Methyl-5,7-dinitro-1H-indazole Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on 3-Methyl-5,7-dinitro-1H-indazole
Professional Introduction to 3-Methyl-5,7-dinitro-1H-indazole (CAS No: 647853-23-4)
3-Methyl-5,7-dinitro-1H-indazole, identified by its Chemical Abstracts Service (CAS) number 647853-23-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, with nitro and methyl substituents that contribute to its unique chemical properties and potential biological activities.
The structural framework of 3-Methyl-5,7-dinitro-1H-indazole consists of a central indazole core, which is a bicyclic structure containing nitrogen atoms at the 1-position and 3-position of the indole-like system. The presence of two nitro groups at the 5- and 7-positions introduces strong electron-withdrawing effects, altering the electronic distribution and reactivity of the molecule. Additionally, the methyl group at the 3-position further modulates the chemical behavior of the compound, making it a versatile scaffold for further derivatization and functionalization.
In recent years, 3-Methyl-5,7-dinitro-1H-indazole has been explored for its potential applications in various therapeutic areas. One of the most promising aspects of this compound is its utility as an intermediate in the synthesis of more complex pharmacophores. The nitro groups provide reactive sites for reduction or transformation into other functional groups, enabling the construction of novel molecules with enhanced biological activity.
Recent studies have highlighted the pharmacological relevance of 3-Methyl-5,7-dinitro-1H-indazole in the context of anti-inflammatory and antimicrobial applications. Research indicates that derivatives of this compound exhibit significant inhibitory effects on certain inflammatory pathways, making them candidates for developing new treatments for chronic inflammatory diseases. Furthermore, preliminary investigations suggest that modifications to the nitro and methyl substituents can enhance antimicrobial properties, potentially leading to novel agents effective against drug-resistant bacterial strains.
The synthesis of 3-Methyl-5,7-dinitro-1H-indazole typically involves multi-step organic reactions starting from commercially available precursors. The introduction of nitro groups is commonly achieved through electrophilic aromatic substitution reactions, while the methylation step can be performed using alkylating agents under controlled conditions. Advanced synthetic methodologies, such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions, have also been employed to optimize yield and purity.
The chemical stability and reactivity profile of 3-Methyl-5,7-dinitro-1H-indazole make it a valuable building block in medicinal chemistry. Its ability to undergo various transformations allows researchers to tailor its properties for specific biological targets. For instance, selective reduction of nitro groups can yield amines that serve as pharmacologically active entities or further intermediates for more complex drug molecules.
In addition to its synthetic utility, 3-Methyl-5,7-dinitro-1H-indazole has been studied for its potential role in material science applications. The presence of conjugated systems and electron-withdrawing groups influences its electronic properties, making it a candidate for organic electronic devices such as organic light-emitting diodes (OLEDs) or photovoltaic cells. While these applications are still in the early stages of exploration, they highlight the broader significance of this compound beyond traditional pharmaceutical uses.
From a regulatory perspective, 3-Methyl-5,7-dinitro-1H-indazole (CAS No: 647853-23-4) is subject to standard chemical safety protocols due to its reactive nature. Proper handling procedures are essential to ensure safe laboratory practices and minimize any potential hazards associated with its use. As research continues to uncover new applications and derivatives of this compound, ongoing studies will focus on optimizing synthetic routes while maintaining high standards of safety and environmental responsibility.
The future prospects for 3-Methyl-5,7-dinitro-1H-indazole are promising, with ongoing investigations aimed at expanding its therapeutic potential and exploring novel synthetic strategies. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this area, leading to the development of next-generation pharmaceuticals and advanced materials based on this versatile heterocyclic scaffold.
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